molecular formula C15H14N2O3 B3939271 N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3939271
M. Wt: 270.28 g/mol
InChI Key: GPPLMXIANJDUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPDC is a member of the benzodioxine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it has been suggested that it may act as a modulator of the GABA-A receptor. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory effects. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to reduce oxidative stress and inflammation in various biological systems, including the brain and cardiovascular system. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have low toxicity, making it a safe compound to use in experiments. However, N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has some limitations, including its poor solubility in water and its limited bioavailability. These limitations may affect the efficacy of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in experiments and may require the use of alternative methods to deliver the compound to biological systems.

Future Directions

There are several future directions for research on N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more efficient methods for delivering N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide to biological systems, such as the use of nanoparticles or liposomes. Another direction is the investigation of the potential therapeutic effects of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in animal models of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective compounds that target specific receptors or enzymes may lead to the discovery of new pharmacological agents with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a promising compound for scientific research due to its potential pharmacological properties. The synthesis method of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is well-established, and the compound has been shown to have several biochemical and physiological effects. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further investigation of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential pharmacological properties, making it a promising candidate for scientific research. Several studies have investigated the effects of N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide on various biological systems, including the central nervous system, cardiovascular system, and immune system. N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-16-14(8-10)17-15(18)13-9-19-11-4-2-3-5-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPLMXIANJDUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(4-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.